4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a butoxy group, dichloro substitutions, and a dioxidotetrahydrothiophenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoic acid with butanol to form the butoxy derivative. This intermediate is then reacted with 1,1-dioxidotetrahydrothiophene-3-amine under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of specific kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
- 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
- 4-butoxy-3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide
Uniqueness: 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C15H19Cl2NO4S |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-butoxy-3,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C15H19Cl2NO4S/c1-2-3-5-22-14-12(16)7-10(8-13(14)17)15(19)18-11-4-6-23(20,21)9-11/h7-8,11H,2-6,9H2,1H3,(H,18,19) |
InChI Key |
LVHMLOYCDVMCGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2CCS(=O)(=O)C2)Cl |
Origin of Product |
United States |
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